Phosphoadenosine phosphosulfate

Descripción general

Descripción

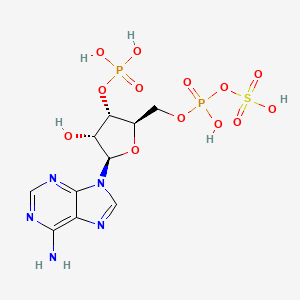

El 3'-Fosfoadenosina-5'-fosfosulfato es un derivado de la adenosina monofosfato que está fosforilado en la posición 3' y tiene un grupo sulfato unido al fosfato 5'. Es la coenzima más común en las reacciones de sulfotransferasa y forma parte de las vías de sulfatación .

Métodos De Preparación

El 3'-Fosfoadenosina-5'-fosfosulfato es sintetizado endógenamente por los organismos a través de la fosforilación de la adenosina 5'-fosfosulfato, un metabolito intermedio. En los humanos, esta reacción es realizada por las sintasas bifuncionales de 3'-fosfoadenosina 5'-fosfosulfato utilizando trifosfato de adenosina como donador de fosfato . Los métodos de producción industrial implican vías bioquímicas similares, utilizando a menudo tecnología de ADN recombinante para producir las enzimas necesarias para la síntesis.

Análisis De Reacciones Químicas

El 3'-Fosfoadenosina-5'-fosfosulfato se somete a varios tipos de reacciones, principalmente reacciones de sulfotransferasa. Estas reacciones implican la transferencia de un grupo sulfato a una molécula de sustrato. Los reactivos comunes utilizados en estas reacciones incluyen trifosfato de adenosina y adenosina 5'-fosfosulfato. Los principales productos formados a partir de estas reacciones son compuestos sulfatados, que desempeñan funciones cruciales en varios procesos biológicos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Sulfation Reactions

- PAPS is vital for sulfation processes that modify proteins, lipids, and carbohydrates. This modification is essential for the regulation of biological activities, including cell signaling and extracellular matrix formation .

- In particular, sulfation affects the function of glycosaminoglycans (GAGs), which are crucial for maintaining cellular structure and signaling pathways.

-

Role in Developmental Biology

- Studies indicate that PAPS-dependent sulfation is critical for maintaining the self-renewal and pluripotency of embryonic stem cells. Disruption of sulfation pathways leads to abnormal differentiation processes .

- For instance, knockdown experiments in mouse embryonic stem cells demonstrated that reduced levels of PAPS led to impaired self-renewal and promoted neurogenesis due to decreased heparan sulfate chain sulfation .

-

Pathological Implications

- Genetic defects in PAPS synthases (e.g., PAPSS2) have been linked to various diseases, including skeletal malformations and steroid sulfation defects. These conditions highlight the importance of PAPS in normal physiological processes .

- The stability differences between the two isoforms of PAPS synthases (PAPSS1 and PAPSS2) suggest that mutations affecting these proteins can lead to significant clinical manifestations due to altered PAPS production .

-

Pharmaceutical Development

- The enzymatic synthesis of radio-labeled PAPS ([35S]PAPS) has been utilized for studying sulfotransferase activity, aiding in drug development and pharmacological research .

- This application is particularly relevant in understanding drug metabolism and interactions, as sulfation can significantly alter drug efficacy and toxicity.

- Environmental Applications

Case Studies

Mecanismo De Acción

El mecanismo de acción del 3'-Fosfoadenosina-5'-fosfosulfato implica su papel como donador de sulfato en las reacciones de sulfotransferasa. Interactúa con las enzimas sulfotransferasas, transfiriendo su grupo sulfato a diversos sustratos. Este proceso es crucial para la sulfatación de hormonas, neurotransmisores y otras moléculas, lo que puede afectar su actividad, estabilidad y solubilidad .

Comparación Con Compuestos Similares

El 3'-Fosfoadenosina-5'-fosfosulfato es único en su papel como la coenzima más común en las reacciones de sulfotransferasa. Compuestos similares incluyen la adenosina 5'-fosfosulfato y otros nucleótidos fosforilados. El 3'-Fosfoadenosina-5'-fosfosulfato se distingue por su doble fosforilación y sulfatación, lo que lo hace particularmente efectivo en las reacciones de sulfotransferasa .

Actividad Biológica

Phosphoadenosine phosphosulfate (PAPS) is a crucial sulfate donor involved in various biological processes, particularly in the sulfation of biomolecules. This article aims to provide a comprehensive overview of the biological activity of PAPS, focusing on its synthesis, transport, and role in cellular functions, supported by relevant research findings and data.

1. Synthesis and Role of PAPS

PAPS is synthesized from adenosine triphosphate (ATP) and sulfate through the action of PAPS synthases. In humans, there are two isoforms of PAPS synthase: PAPSS1 and PAPSS2. These isoforms differ significantly in their stability and response to nucleotides, which affects the availability of PAPS for sulfation reactions . The synthesis pathway can be summarized as follows:

Table 1: Comparison of PAPS Synthase Isoforms

| Isoform | Stability | Functionality | Half-life (at 37°C) |

|---|---|---|---|

| PAPSS1 | High | Sulfate donor | Stable |

| PAPSS2 | Low | Sulfate donor | Minutes |

2. Biological Functions of PAPS

PAPS serves as the universal sulfate donor in eukaryotic cells, essential for sulfation reactions that modify proteins, carbohydrates, and lipids. This modification plays a critical role in numerous biological processes:

- Extracellular Matrix Formation : PAPS is vital for the sulfation of glycosaminoglycans (GAGs), which are key components of the extracellular matrix .

- Cell Signaling : Sulfation mediated by PAPS influences various signaling pathways, including fibroblast growth factor (FGF) and bone morphogenetic protein (BMP) signaling, which are crucial for cell proliferation and differentiation .

- Developmental Regulation : Research indicates that PAPS-dependent sulfation is necessary for maintaining stem cell pluripotency and regulating differentiation during embryonic development .

3. Transport Mechanisms

The transport of PAPS into the Golgi apparatus is facilitated by specific transporters known as PAPST1 and PAPST2. These transporters are critical for ensuring that sufficient levels of PAPS are available for sulfation reactions within cells. Knockdown studies have shown that depletion of these transporters leads to reduced sulfation levels and impaired cellular functions .

Case Study 1: Role in Cancer Biology

A study on colorectal cancer cells demonstrated that silencing PAPST genes resulted in decreased sulfation of cellular proteins, leading to reduced proliferation rates in DLD-1 human colorectal carcinoma cells. This highlights the significance of PAPS transporters in cancer growth regulation through modulation of sulfation status .

Case Study 2: Embryonic Stem Cells

Research involving mouse embryonic stem cells (mESCs) indicated that knockdown of PAPST1 or PAPST2 disrupted normal differentiation processes, promoting neurogenesis due to altered FGF and BMP signaling pathways. This suggests that proper sulfation mediated by PAPS is crucial for maintaining stem cell characteristics and guiding differentiation .

5. Conclusion

The biological activity of this compound (PAPS) is integral to various physiological processes ranging from extracellular matrix formation to cell signaling and development. The differential stability of its synthesizing enzymes and the role of specific transporters underscore its importance in maintaining cellular homeostasis. Further research into PAPS may unveil new therapeutic targets for diseases associated with dysregulated sulfation processes.

Propiedades

Número CAS |

482-67-7 |

|---|---|

Fórmula molecular |

C10H15N5O13P2S |

Peso molecular |

507.27 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

GACDQMDRPRGCTN-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)OP(=O)(O)O)O)N |

Apariencia |

Solid powder |

Key on ui other cas no. |

482-67-7 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Adenosine 3' phosphate 5' Phosphosulfate Adenosine-3'-phosphate-5'-Phosphosulfate Phosphoadenosine Phosphosulfate Phosphosulfate, Phosphoadenosine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.